salvinorin B 2-fluoroethoxymethyl ether

Description

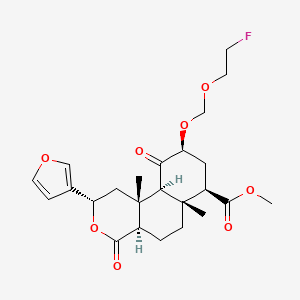

Salvinorin B 2-fluoroethoxymethyl ether (Ki = 1.9 nM for κ-opioid receptor [KOR]) is a semi-synthetic derivative of salvinorin A, the primary psychoactive component of Salvia divinorum . This compound is generated by replacing the C2-acetate group of salvinorin B with a 2-fluoroethoxymethyl ether moiety. It is notable as the first potent, selective fluorinated KOR agonist reported in peer-reviewed literature, with binding affinity and potency comparable to salvinorin A (Ki = 17.5 nM for salvinorin A) .

Properties

Molecular Formula |

C24H31FO8 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(2-fluoroethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C24H31FO8/c1-23-6-4-15-22(28)33-18(14-5-8-30-12-14)11-24(15,2)20(23)19(26)17(32-13-31-9-7-25)10-16(23)21(27)29-3/h5,8,12,15-18,20H,4,6-7,9-11,13H2,1-3H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1 |

InChI Key |

BESVDGAGHUYOPY-WFOQEEKOSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCOCCF)C)C4=COC=C4 |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCOCCF)C)C4=COC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salvinorin B 2-fluoroethoxymethyl ether involves the protection of Salvinorin B as an alkoxyalkyl ether. The process typically includes the following steps :

Deacetylation: Salvinorin A is deacetylated to produce Salvinorin B.

Industrial Production Methods

While specific industrial production methods for Salvinorin B 2-fluoroethoxymethyl ether are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Salvinorin B 2-fluoroethoxymethyl ether primarily undergoes substitution reactions due to the presence of the fluoroethoxymethyl group . The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ether derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .

Scientific Research Applications

Salvinorin B 2-fluoroethoxymethyl ether has several scientific research applications :

Neuropharmacology: Used to study the κ opioid receptor and its role in modulating pain, mood, and addiction.

Medicinal Chemistry: Serves as a lead compound for developing new analgesics and antidepressants.

Imaging Studies: Its fluorinated nature makes it suitable for use in MRI and PET imaging to study brain function and receptor distribution.

Mechanism of Action

Salvinorin B 2-fluoroethoxymethyl ether exerts its effects by binding to the κ opioid receptor, a G-protein-coupled receptor (GPCR) involved in pain perception, mood regulation, and addiction . Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channels. This results in decreased neuronal excitability and altered neurotransmitter release .

Comparison with Similar Compounds

Potency and Selectivity

- Salvinorin B MOM (methoxymethyl ether): The most potent analogue, with subnanomolar KOR affinity (Ki = 0.1–0.3 nM) and >1,000-fold selectivity over μ-/δ-opioid receptors . Its methoxymethyl group sterically mimics salvinorin A’s C2-acetate, enabling optimal receptor interactions .

- 2-Fluoroethoxymethyl ether: Slightly less potent than MOM derivatives (Ki = 1.9 nM) but retains high selectivity for KOR.

Metabolic Stability and Duration

- β-THP-Sal B (tetrahydropyranyl ether) and EOM-Sal B (ethoxymethyl ether) exhibit prolonged durations (2–3 hours vs. salvinorin A’s 15–30 minutes) due to resistance to esterase-mediated hydrolysis .

Limitations and Challenges

- Side Effects: Despite reduced dysphoria compared to salvinorin A, all KOR agonists risk sedation and motor impairment at higher doses .

- Structural Constraints : Enlarging the C2 substituent (e.g., benzyloxymethyl ether) drastically reduces potency, emphasizing the need for compact modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.